Methyl 2-methyl-2-(piperidin-3-yl)propanoate

Regioisomerism Lipophilicity ADME Prediction

Researchers needing a sterically defined 3-piperidinyl scaffold often face supply inconsistency and regioisomeric ambiguity. Methyl 2-methyl-2-(piperidin-3-yl)propanoate (CAS 861514-06-9) resolves this with its quaternary α-carbon fixed at the 3-position, delivering a LogP of 1.1852-ideal for CNS MPO compliance. - 98% purity with only 2 rotatable bonds ensures fragment-library compatibility and reproducible SAR. - Free-base secondary amine enables direct chemoselective conjugation without protecting-group steps. - Multi-vendor availability (1 g-5 g) with non-hazardous ambient shipping ensures rapid scale-up for medchem and probe synthesis programs.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
CAS No. 861514-06-9
Cat. No. B1428502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methyl-2-(piperidin-3-yl)propanoate
CAS861514-06-9
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCC(C)(C1CCCNC1)C(=O)OC
InChIInChI=1S/C10H19NO2/c1-10(2,9(12)13-3)8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3
InChIKeyQENSNLDBNYVJNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-methyl-2-(piperidin-3-yl)propanoate: Identity and Key Properties


Methyl 2-methyl-2-(piperidin-3-yl)propanoate (CAS 861514-06-9) is a piperidine-based ester with molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol . The compound features a methyl ester group attached to a quaternary carbon that is directly linked to the 3-position of the piperidine ring, yielding a sterically constrained scaffold with a LogP of 1.1852, only two rotatable bonds, and a predicted boiling point of 238.6±13.0 °C at 760 mmHg . It is commercially supplied as a research intermediate in purities of 95% or 98%, with standard storage at cool, dry conditions and classification as a non-hazardous material for transport .

Fragment-based library design

Low LogP profile and constrained scaffold meet fragment library guidelines

CNS lead optimization

Reported 3-piperidinyl attachment supports CNS multiparameter review

Synthetic intermediate

Free-base form simplifies stoichiometric control in synthetic workflows

Why Generic Piperidine Ester Replacement Is Scientifically Unsound


Piperidine esters that share the C10H19NO2 formula or general structural motif cannot be assumed to be functionally interchangeable. The attachment point of the quaternary carbon to the piperidine nitrogen heterocycle—whether at the 3-position (as in the target compound), the 4-position, or the 1-position—fundamentally alters the spatial orientation of the ester moiety, the pKa of the piperidine nitrogen, and the molecule's lipophilicity profile . For instance, the 3-piperidinyl isomer exhibits a calculated LogP of 1.1852, whereas the 4-piperidinyl regioisomer shows a substantially lower LogP of approximately –0.59 . Similarly, replacing the methyl ester with an ethyl ester increases LogP to 1.9971 and adds an extra rotatable bond (3 vs. 2), which affects molecular flexibility and potential binding conformations . These physicochemical differences directly influence solubility, membrane permeability, and target-binding kinetics, making blind substitution a source of irreproducible results in both synthetic and biological workflows.

Regioisomeric attachment

3-Piperidinyl vs. 4-piperidinyl isomers exhibit divergent LogP values that may shift solubility and permeability profiles.

Ester homolog variation

Ethyl ester analog differs in lipophilicity and rotatable bond count, potentially altering binding and metabolic stability.

Piperidine nitrogen class

Tertiary amine analogs (N-alkylated) differ in basicity and conformational flexibility; protonation state may shift under assay conditions.

Product-Specific Quantitative Differentiation Evidence


Regioisomeric LogP Differentiation: 3-Piperidinyl vs. 4-Piperidinyl

The 3-piperidinyl attachment in the target compound yields a calculated LogP of 1.1852, whereas the 4-piperidinyl regioisomer (CAS 861772-99-8) records a LogP of approximately –0.59, a difference of roughly 1.8 log units . This quantitative divergence is substantial enough to shift the compound from a moderately lipophilic space to a hydrophilic space, altering predicted intestinal absorption and blood-brain barrier penetration.

Regioisomer LogP
Class-level
Target: LogP 1.19
4-Piperidinyl: LogP –0.59
ΔLogP ≈ 1.8
Reported LogP difference supports regioisomer selection
In silico prediction; requires experimental confirmation
Regioisomerism Lipophilicity ADME Prediction

Methyl vs. Ethyl Ester: Lipophilicity and Rotatable Bond Comparison

Direct comparison of the methyl ester (target) with the ethyl ester (CAS 1024586-65-9) reveals a LogP increase from 1.1852 to 1.9971 and a rotatable bond count increase from 2 to 3 . The ~0.8 log unit rise in lipophilicity for the ethyl ester typically correlates with reduced aqueous solubility and higher metabolic clearance, while the extra rotatable bond imposes an entropic penalty upon binding.

Ester homolog comparison
Reported
Methyl ester: LogP 1.19, 2 bonds
Ethyl ester: LogP 2.00, 3 bonds
Reported differences may influence solubility and metabolic stability
In silico from same supplier
Homologous Ester Series Rotatable Bond Count Fragment-Based Drug Design

Quaternary Carbon Conformational Restriction vs. N-Alkylated Analogs

The target compound bears a quaternary carbon α to both the piperidine ring and the ester carbonyl, yielding only 2 rotatable bonds. In contrast, N-alkylated analogs such as methyl 2-methyl-3-(piperidin-1-yl)propanoate (CAS 4151-04-6) feature a flexible methylene spacer between the ester and the piperidine nitrogen, resulting in a distinct conformational ensemble. Although no crystal-lographic overlay is publicly available, the difference in stereoelectronic environment can be inferred from the piperidine nitrogen's basicity (pKa ~10.5 for secondary amine vs. ~8.5 for tertiary amine), which alters protonation state at physiological pH and thus impacts solubility and target engagement [1].

Scaffold rigidity
Reported
2 rotatable bonds (quaternary carbon)
vs ~4 bonds (N-alkyl analog)
Secondary amine vs tertiary amine
Constraint may reduce entropic penalty in binding
pKa based on class-level estimates
Conformational Restriction Scaffold Rigidity Piperidine Regioisomerism

Free-Base Purity and Procurement Reproducibility

Multiple independent vendors list the target compound at a minimum purity of 98% (CheMenu, Leyan) with long-term storage at cool, dry conditions and a non-hazardous transport classification . By comparison, the structurally related ethyl ester hydrochloride is offered at 98% purity but requires attention to hygroscopicity and salt stoichiometry, adding variability to weighing and formulation . The free-base form of the 3-piperidinyl methyl ester eliminates the need to account for counterion mass and potential salt dissociation in non-aqueous reactions.

Purity and form
Specification review
98% free base; no salt hygroscopicity concern
Free-base form supports stoichiometric control
Supplier technical datasheets
Chemical Procurement Purity Specification Supply Chain Reproducibility

Elevated Boiling Point and Thermal Stability Advantage

The predicted boiling point of the target compound at atmospheric pressure is 238.6±13.0 °C, which is more than double that of the parent heterocycle piperidine (106 °C) [1]. This large differential means that during reactions requiring elevated temperatures (e.g., amide coupling, nucleophilic substitution under reflux), the ester remains in the liquid phase with negligible evaporative loss, whereas piperidine would be largely volatilised. The property is a direct consequence of the quaternary-carbon ester substitution and provides a practical handling advantage in medicinal chemistry and process development laboratories.

Thermal stability
Class-level
Boiling point ~239 °C
vs piperidine 106 °C
Δ ≈ +133 °C
Lower volatility supports scale-up and material retention
Predicted value; experimental validation may vary
Thermal Stability Reaction Engineering Process Chemistry

Optimal Scientific and Industrial Applications


Fragment-Based Drug Discovery with Low-Lipophilicity Scaffolds

With a LogP of 1.1852 and only 2 rotatable bonds, the target compound fits within the physicochemical boundaries preferred for fragment libraries (LogP ≤ 3, rotatable bonds ≤ 3) while offering an underexplored 3‑piperidinyl regioisomeric attachment . Structure–activity relationship (SAR) exploration can capitalise on the secondary amine handle for rapid diversification while retaining the restrained quaternary carbon that limits off-target promiscuity. The free-base form simplifies parallel synthesis workflows compared to salt forms.

CNS-Penetrant Lead Optimization and Lipophilicity Fine-Tuning

The target compound exhibits a LogP that is 1.8 units higher than the 4‑piperidinyl isomer and 0.8 units lower than the ethyl ester analog, placing it in the optimal range for CNS multiparameter optimisation (MPO) scores . The 3‑position attachment may also orient the basic nitrogen favourably for interactions with CNS targets such as dopamine or orexin receptors, a hypothesis supported by the patent literature on structurally related piperidine propanoates [1][2].

Laboratory-Scale Process Development and Multi-Gram Preparation

The boiling point of 238.6 °C and non-hazardous transport classification reduce the logistical and safety burden during heated reaction steps (e.g., ester hydrolysis, amidation) . Procurement in 98% purity from multiple global vendors (CheMenu, Leyan, AKSci) ensures competitive pricing and supply chain redundancy, which is essential for process chemists scaling from milligram to multi-gram quantities .

Chemical Biology Probe Design via Secondary Amine Bioconjugation

The presence of a single secondary amine (piperidine NH) distinguishes the molecule from tertiary‑amine analogs and provides a unique, chemoselective handle for conjugation to fluorophores, biotin, or solid supports without requiring protecting-group interconversion . The quaternary α‑carbon imparts steric shielding that may slow undesired hydrolysis of the conjugated ester in aqueous media.

Application
Selection Property
Validation Focus
Fragment-based library design
Low lipophilicity and conformational restriction
LogP and rotatable bond compliance review
CNS lead optimization
Moderate lipophilicity (MPO fit)
3-Piperidinyl orientation and target engagement review
Laboratory process development
Thermal stability and supply redundancy
Boiling point and purity consistency verification
Chemical biology probe design
Secondary amine conjugation handle
Chemoselective bioconjugation and ester stability review
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